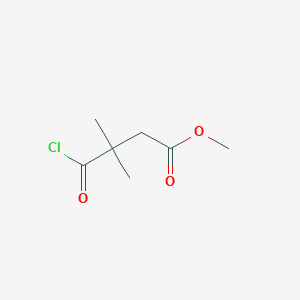
4H-Pyran-4-one, 5,6-dihydro-6,6-bis(trifluoromethyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyran-4-one, 5,6-dihydro-6,6-bis(trifluoromethyl)-2-methyl-: is a synthetic organic compound belonging to the pyranone family. This compound is characterized by the presence of trifluoromethyl groups and a methyl group attached to the pyranone ring. The trifluoromethyl groups contribute to its unique chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 5,6-dihydro-6,6-bis(trifluoromethyl)-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4H-pyran-4-one and trifluoromethyl-containing reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4H-Pyran-4-one, 5,6-dihydro-6,6-bis(trifluoromethyl)-2-methyl- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyran-4-one, 5,6-dihydro-6,6-bis(trifluoromethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the trifluoromethyl or methyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4H-Pyran-4-one, 5,6-dihydro-6,6-bis(trifluoromethyl)-2-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4H-Pyran-4-one, 5,6-dihydro-6,6-bis(trifluoromethyl)-2-methyl- involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to specific enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Pyran-4-one, 5,6-dihydro-2-methyl-: Lacks the trifluoromethyl groups, resulting in different chemical properties.
4H-Pyran-4-one, 5,6-dihydro-6,6-dimethyl-: Contains methyl groups instead of trifluoromethyl groups, leading to variations in reactivity and applications.
Uniqueness
The presence of trifluoromethyl groups in 4H-Pyran-4-one, 5,6-dihydro-6,6-bis(trifluoromethyl)-2-methyl- imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds. These properties contribute to its versatility and potential in various scientific research fields.
Eigenschaften
CAS-Nummer |
102129-09-9 |
|---|---|
Molekularformel |
C8H6F6O2 |
Molekulargewicht |
248.12 g/mol |
IUPAC-Name |
6-methyl-2,2-bis(trifluoromethyl)-3H-pyran-4-one |
InChI |
InChI=1S/C8H6F6O2/c1-4-2-5(15)3-6(16-4,7(9,10)11)8(12,13)14/h2H,3H2,1H3 |
InChI-Schlüssel |
OWKJWVUQEZJKIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)CC(O1)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxaspiro[2.5]oct-4-ene](/img/structure/B14344065.png)

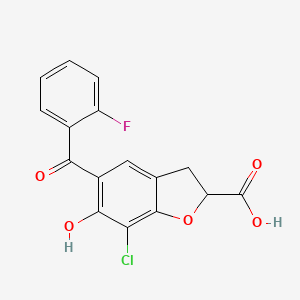
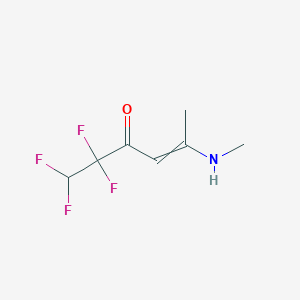
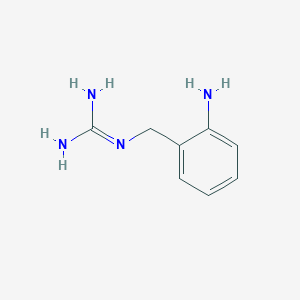

![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)
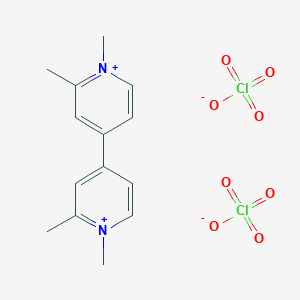

![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)



